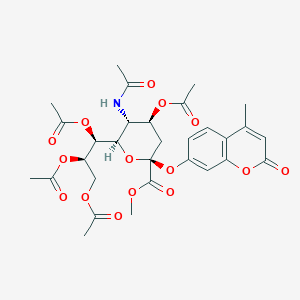
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester is a complex organic compound that has garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester typically involves multiple steps, starting from readily available precursors. The process often includes acetylation reactions to introduce acetyl groups at specific positions on the molecule. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester is used as a fluorescent probe to study enzyme kinetics and reaction mechanisms. Its unique fluorescence properties make it an ideal candidate for various analytical techniques.
Biology
In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a substrate for specific enzymes, allowing researchers to monitor enzyme activity and investigate metabolic pathways.
Medicine
In medicine, this compound has potential applications in diagnostic assays and therapeutic interventions. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the synthesis of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methylumbelliferyl)-N-acetylneuraminic Acid
- (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-b-D-neuraminic Acid
- (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-g-D-neuraminic Acid
Uniqueness
Compared to similar compounds, (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester stands out due to its specific acetylation pattern and methyl ester group. These structural features confer unique properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C30H35NO15 |
|---|---|
Poids moléculaire |
649.6 g/mol |
Nom IUPAC |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C30H35NO15/c1-14-10-25(37)44-22-11-20(8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-24,26-28H,12-13H2,1-7H3,(H,31,32)/t23-,24+,26+,27+,28+,30+/m0/s1 |
Clé InChI |
ZCGDEQZBAJRSAJ-SQJCXGJISA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



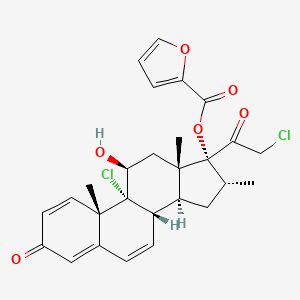

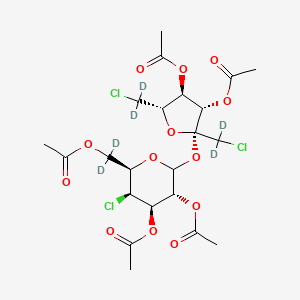
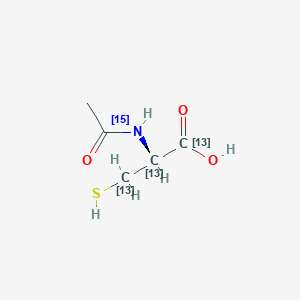
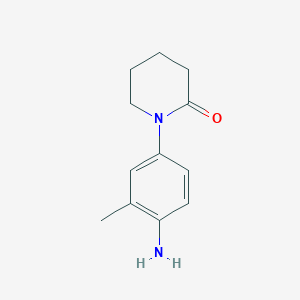
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
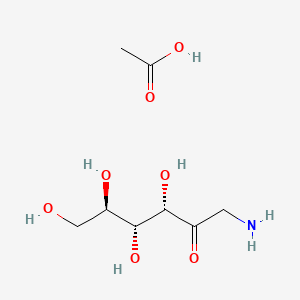
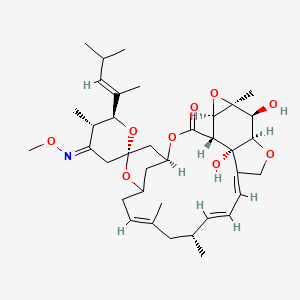
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
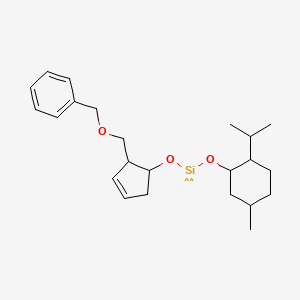
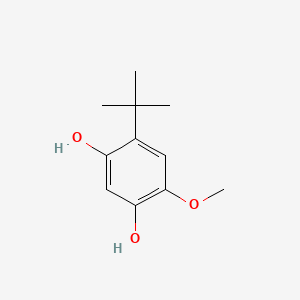
![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)
